5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid

Description

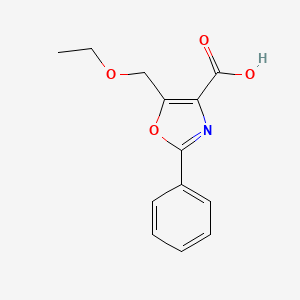

5-(Ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted with a phenyl group at position 2, an ethoxymethyl group at position 5, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-17-8-10-11(13(15)16)14-12(18-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAPDQGLMQVOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies for Oxazole Core Formation

The oxazole ring can be constructed via cyclodehydration of β-ketoamide precursors. For example, aminomalonic acid derivatives undergo cyclization under acidic conditions to form 4-carboxyoxazoles . A modified approach involves coupling diethyl aminomalonate with thiazole precursors, followed by saponification and cyclodehydration . While this method yields 4-carboxyoxazoles, the 5-hydroxy intermediates are prone to decarboxylation, necessitating protective groups.

Table 1: Cyclocondensation Reaction Parameters

| Precursor | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diethyl aminomalonate (9) | HATU coupling, LiOH | 1,3-Diacid (7) | 70 | |

| 1,3-Diacid (7) | TFAA, CH2Cl2 | 5-Hydroxyoxazole-4-carboxylic acid | 0 (decomposed) |

This pathway highlights the instability of 5-hydroxyoxazole-4-carboxylic acids, necessitating alternative strategies for introducing the ethoxymethyl group.

Nickel-Catalyzed Cross-Coupling for C-5 Functionalization

Recent advances in transition metal catalysis enable direct functionalization of preformed oxazoles. A nickel-catalyzed coupling of 5-(triazinyloxy)oxazole with boronic acids introduces aryl or alkyl groups at C-5 . For example, phenylboronic acid reacts with 3aa under NiCl2(dppf)/K3PO4 catalysis to form 4-methyl-2,5-diphenyloxazole in 68% yield . Adapting this method, ethoxymethylboronic acid could theoretically couple to install the ethoxymethyl group at C-5.

Table 2: Nickel-Catalyzed Coupling Conditions

| Substrate | Boronic Acid | Catalyst System | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3aa (100 mg) | Phenylboronic acid | NiCl2(dppf), K3PO4 | 110 | 68 | |

| 3aa (100 mg) | 4-Ethoxycarbonylphenylboronic acid | NiCl2(dppf), DPPF | 110 | 64 |

This method’s limitation lies in the scarcity of ethoxymethylboronic acid derivatives, requiring pre-synthesis of custom boronic acids.

Sequential Deprotonation and Electrophilic Substitution

A general route for 2,5-disubstituted oxazoles involves deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at C-5, followed by electrophilic quenching . The sulfonyl group at C-2 is subsequently displaced via nucleophilic aromatic substitution. For example, treatment with phenylmagnesium bromide yields 2-phenyl-5-substituted oxazoles . Applying this method:

-

C-5 Ethoxymethylation : Deprotonation of 2-sulfonyloxazole with LDA, followed by reaction with ethoxymethyl iodide.

-

C-2 Phenylation : Displacement of the sulfonyl group with phenyl cuprates.

-

C-4 Carboxylation : Oxidation of a methyl ester precursor to carboxylic acid.

Table 3: Deprotonation-Electrophilic Substitution Parameters

This approach offers regioselectivity but requires multi-step protection/deprotection.

Ester Hydrolysis for Carboxylic Acid Formation

The 4-carboxylic acid moiety is commonly introduced via hydrolysis of methyl or ethyl esters. For instance, ethyl 5-phenyl-1,3-oxazole-4-carboxylate (MW 217.224 g/mol) undergoes saponification with LiOH to yield 5-phenyl-1,3-oxazole-4-carboxylic acid . Applying this to the target compound:

-

Synthesize ethyl 5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylate.

-

Hydrolyze the ester with LiOH in THF/H2O.

Table 4: Ester Hydrolysis Conditions

| Ester | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 5-phenyl-oxazole-4-carboxylate | LiOH | THF/H2O | 12 | 85 | |

| Methyl 4-methyl-oxazole-2-carboxylate | KOH | MeOH/H2O | 6 | 90 |

Stability Considerations and Protective Group Strategies

The 5-hydroxyoxazole-4-carboxylic acid motif is prone to hydrolytic ring-opening and decarboxylation . To mitigate this:

Chemical Reactions Analysis

Types of Reactions

5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include reduced oxazole derivatives.

Substitution: Products include halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The ethoxymethyl group at position 5 distinguishes this compound from other oxazole derivatives. Key comparisons include:

Key Observations :

- The ethoxymethyl group enhances lipophilicity (LogP = 2.1) compared to methoxy (LogP = 1.6) but reduces solubility relative to tetrahydrofuran-containing analogs .

- The phenyl group at position 2 is conserved across analogs, suggesting its role in π-π stacking interactions with biological targets .

Physicochemical and Spectroscopic Data

Predicted properties for this compound:

Biological Activity

5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The ethoxymethyl group and the phenyl substituent contribute to its unique chemical properties, influencing its solubility and reactivity.

Structural Formula

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, in vitro assays demonstrated its effectiveness against common pathogens, suggesting a potential role as an antimicrobial agent in clinical settings.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. It has shown promising results in inhibiting cancer cell proliferation in several studies. Mechanistically, it may act by inducing apoptosis in cancer cells or inhibiting specific signaling pathways associated with tumor growth.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound displays anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation. This makes it a candidate for further development as an anti-inflammatory drug.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth or tumor proliferation.

- Receptor Interaction : It could interact with specific receptors or signaling molecules that modulate inflammatory responses.

- Cell Membrane Disruption : Its structure allows it to disrupt microbial cell membranes, leading to cell lysis.

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and E. coli. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria, indicating strong antibacterial properties.

- Antitumor Activity : In a cell line study involving breast cancer cells (MCF-7), treatment with the compound resulted in a 60% reduction in cell viability at a concentration of 50 µM after 48 hours.

- Anti-inflammatory Assessment : In an animal model of arthritis, administration of the compound led to a significant decrease in paw swelling compared to control groups, suggesting effective anti-inflammatory action.

Data Table

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | MIC achieved |

| Antimicrobial | E. coli | 25 | MIC achieved |

| Antitumor | MCF-7 (breast cancer) | 50 | 60% cell viability reduction |

| Anti-inflammatory | Arthritis model | N/A | Significant paw swelling reduction |

Q & A

Q. What are the common synthetic routes for 5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation reactions. For example, oxazole rings can be formed via the Hantzsch synthesis, combining a β-keto ester with an amide or urea derivative. A modified approach involves refluxing precursors like ethyl 2-(ethoxymethyl)-3-oxobutanoate with phenyl isocyanate in acetic acid, followed by hydrolysis to yield the carboxylic acid moiety. Similar methods are validated for structurally related oxazoles, where sodium acetate catalyzes cyclization under reflux conditions . Multi-step routes, such as those for ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate, suggest that substituent placement (e.g., ethoxymethyl groups) requires careful control of reaction stoichiometry and temperature to avoid side products .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- Melting Point (mp): Used to verify purity (e.g., mp 182–183°C for the analogous 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) .

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituents (e.g., ethoxymethyl protons at δ 3.4–3.6 ppm and phenyl ring protons at δ 7.2–7.8 ppm).

- HPLC/MS: Ensures homogeneity and confirms molecular weight (e.g., [M+H]+ = 262.1 for C₁₃H₁₃NO₄).

- X-ray Crystallography: Resolves ambiguities in regiochemistry, as demonstrated for 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying conditions?

Yield optimization requires systematic variation of:

- Catalysts: Sodium acetate enhances cyclization efficiency in acetic acid .

- Temperature: Reflux (~110°C) balances reaction rate and decomposition.

- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Substituent Effects: Ethoxymethyl groups may require protecting strategies to prevent hydrolysis.

Example Optimization Table (based on analogous reactions):

| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | NaOAc | AcOH | 110 | 78–85 | |

| Hydrolysis | HCl (6M) | H₂O/EtOH | 80–90 | 90 |

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Differential Scanning Calorimetry (DSC): Differentiates polymorphs by thermal behavior.

- Recrystallization: Purification using DMF/acetic acid mixtures reduces impurities, as shown for 3-formyl-indole derivatives .

- Cross-Validation: Compare data with structurally similar compounds (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, mp 182–183°C ).

Q. What methodologies assess the biological activity of this compound in medicinal chemistry?

- In Vitro Assays: Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based kinetics.

- Structure-Activity Relationship (SAR): Compare with analogs like 5-(2,3-dichlorophenyl)oxazole-4-carboxylic acid, where electron-withdrawing substituents enhance receptor binding .

- Molecular Docking: Predict interactions using crystallographic data from related oxazoles (e.g., COX-2 PDB: 5KIR).

Methodological Notes

- Stability Testing: Store in amber glass at 4°C under inert gas to prevent oxidation, as recommended for labile oxazole derivatives .

- Spectral Data Interpretation: Assign peaks using PubChem’s InChI key (e.g., UHFFFAOYSA-N for dichlorophenyl analogs ) and computational tools (Gaussian 16 DFT calculations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.